molecular formula C5H6BrClN2O2S B2941302 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1782858-86-9

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2941302
CAS No.: 1782858-86-9
M. Wt: 273.53
InChI Key: PQOGBJMHAKVEMO-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1782858-86-9) is a versatile chemical building block prized in medicinal chemistry and drug discovery research. Its molecular formula is C 5 H 6 BrClN 2 O 2 S, with a molecular weight of 273.54 g/mol . This compound features a reactive sulfonyl chloride group and a bromine substituent on its pyrazole core, allowing for sequential functionalization to create diverse chemical libraries. The primary research application of this intermediate is the synthesis of novel pyrazole-4-sulfonamide derivatives via reaction with various amine compounds . These derivatives are of significant interest for their broad-spectrum biological activities. Recent scientific investigations highlight that structurally related pyrazole-sulfonamides demonstrate potent antiproliferative activity in biological assays, making them promising scaffolds for developing new anticancer agents . Furthermore, the pyrazole-sulfonamide pharmacophore is recognized for its potential in creating inhibitors of protein glycation, as well as exhibiting antibacterial, antifungal, and anti-inflammatory properties . The synthetic value of this compound is underscored by established sulfonylation protocols using chlorosulfonic acid and thionyl chloride, which provide efficient routes to the sulfonyl chloride precursor . Researchers utilize this reagent to explore structure-activity relationships (SAR) and develop new therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGBJMHAKVEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride reagent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and catalysts for coupling reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with various biological and chemical targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other molecules, potentially inhibiting their function. The bromine atom can also participate in halogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and related pyrazole compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups LogP<sup>a</sup> Application/Reactivity
This compound C₆H₇BrClN₂O₂S 317.56 Br (3), CH₃ (1,5), SO₂Cl (4) Sulfonyl chloride ~2.5<sup>b</sup> Sulfonamide synthesis
3-Bromo-1-methyl-1H-pyrazole C₄H₅BrN₂ 177.00 Br (3), CH₃ (1) None 1.10 Intermediate for coupling
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 Br (4), OH (3), C₆H₅ (1) Hydroxyl, Aromatic 2.34 Metal coordination, drug design
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde C₇H₈BrN₂O 229.06 Br (3), CH₃ (1,5), CHO (4) Aldehyde ~1.8 Aldol condensation, Schiff base synthesis
4-Bromo-1,5-dimethyl-2-(4’-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₀BrF₃N₂O 341.12 Br (4), CH₃ (1,5), CF₃-C₆H₄ (2) Ketone, Trifluoromethyl ~3.1 Agrochemical intermediates

<sup>a</sup>LogP values estimated from structural analogs or experimental data. <sup>b</sup>Estimated based on sulfonyl chloride group contributions.

Biological Activity

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the molecular formula C5H7BrN2O2S. It is characterized by a sulfonyl chloride functional group which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-1,5-dimethylpyrazole with chlorosulfonic acid. This method allows for the introduction of the sulfonyl chloride group efficiently.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-bromo-1,5-dimethyl-1H-pyrazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme systems critical for microbial survival.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A series of pyrazole compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Notably, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

  • Study on COX Inhibition : A study evaluated several pyrazole derivatives for their COX-2 inhibitory activity. Compounds derived from 3-bromo-1,5-dimethyl-1H-pyrazole showed promising results with selectivity indices indicating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The results indicated that modifications at the pyrazole ring could enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings

Activity Compound IC50 Value (μg/mL) Reference
COX-2 Inhibition3-Bromo-1,5-dimethyl-1H-pyrazole derivative0.01
Antimicrobial ActivitySimilar pyrazole derivativesVaries
Anti-inflammatoryPyrazole linked compounds54.65

Q & A

Q. What protocols ensure environmentally safe disposal of this compound, given its potential aquatic toxicity?

  • Methodological Answer : Hydrolyze the sulfonyl chloride to the less toxic sulfonic acid using NaOH (pH >10), followed by adsorption onto activated carbon. Confirm degradation via LC-MS and comply with OECD 301D guidelines for ready biodegradability testing .

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